
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodo group and three methoxy groups attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one typically involves the iodination of 3,4,5-trimethoxyacetophenone. One common method includes the use of iodine and sodium hydroxide solution, which facilitates the substitution of hydrogen atoms with iodine atoms . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodine and Sodium Hydroxide: Used for the initial iodination step.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Oxidized or Reduced Products: Carboxylic acids or alcohols, respectively.
Aplicaciones Científicas De Investigación
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The iodo group and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)ethan-1-one: Lacks the iodo group but shares the trimethoxyphenyl structure.
1-(2,4,5-Trimethylphenyl)ethan-1-one: Contains methyl groups instead of methoxy groups.
Uniqueness
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
102737-57-5 |
|---|---|
Fórmula molecular |
C11H13IO4 |
Peso molecular |
336.12 g/mol |
Nombre IUPAC |
1-(2-iodo-3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13IO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3 |
Clave InChI |
OGTWOVJVPQYEOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1I)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


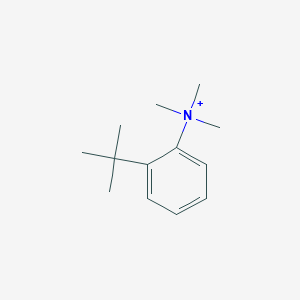
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
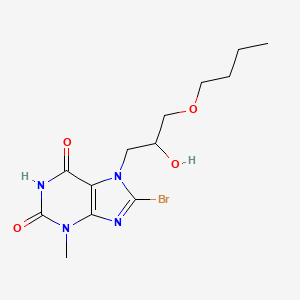
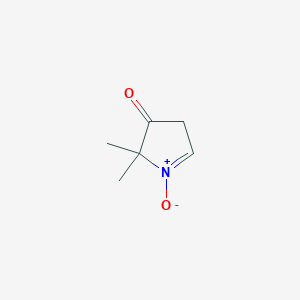
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)

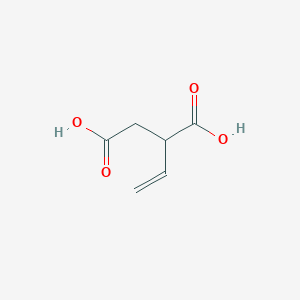
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
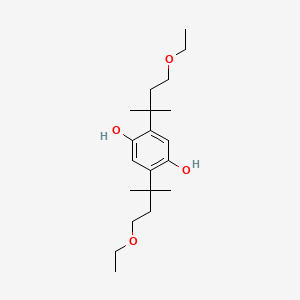
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
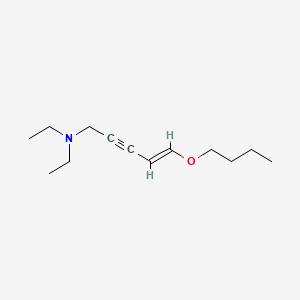
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

